Ethyl 4-(4-nitrophenyl)-3-oxobutanoate
Overview
Description
Compounds like “Ethyl 4-(4-nitrophenyl)-3-oxobutanoate” typically belong to a class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-(4-nitrophenyl)-3-oxobutanoate” are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .Chemical Reactions Analysis
Nitrobenzenes, like the one in your query, are often used in reduction reactions. For example, the catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .Scientific Research Applications
Antioxidant Properties
- Ethyl 4-(4-nitrophenyl)-3-oxobutanoate has been investigated for its antioxidant properties. A study found that certain derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, demonstrated significant antioxidant activity in vitro, particularly in a hypochlorous system. This compound effectively scavenged free radicals, suggesting potential for managing oxidative stress-related conditions (Stanchev et al., 2009).
Growth-Regulating Activity in Plants
- Research on soybean plants has shown that derivatives of Ethyl 4-(4-nitrophenyl)-3-oxobutanoate can act as growth regulators. Compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate exhibited concentration-dependent growth-regulating activities. These compounds significantly affected the growth metrics, such as shoot and root biomass, highlighting their potential in agricultural applications (Stanchev et al., 2010).
Synthetic Applications in Organic Chemistry
- Ethyl 4-(4-nitrophenyl)-3-oxobutanoate is a key reactant in the synthesis of various organic compounds. One study demonstrated its use in the stereoselective reduction to create specific chiral molecules, essential in developing pharmaceuticals and other complex organic materials (Shimizu et al., 1990).
Mechanism of Action
properties
IUPAC Name |
ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTYXRRHMODSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341752 | |
Record name | Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |
CAS RN |
62088-12-4 | |
Record name | Ethyl 4-(4-nitrophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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